methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate
Description
methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a quinoxaline derivative with a thiophene ring
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-6-11-9-12(19(25)26-2)18(27-11)22-16(23)10-15-17(24)21-14-8-5-4-7-13(14)20-15/h4-5,7-9,15,20H,3,6,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOCPBPPKGQBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline derivative, followed by the introduction of the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate include other quinoxaline derivatives and thiophene-containing molecules. These compounds may share some structural features and reactivity patterns.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring systems. This unique structure may confer distinct properties, such as enhanced stability or specific biological activity, making it a valuable compound for research and development.
Biological Activity
Overview of Methyl 2-[2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-propylthiophene-3-carboxylate
This compound is a synthetic compound that belongs to a class of molecules known for their potential pharmacological activities. The compound's structure incorporates a thiophene ring and a tetrahydroquinoxaline moiety, which are often associated with various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Properties
Research indicates that compounds containing tetrahydroquinoxaline structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinoxaline can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression. The incorporation of the methyl and propyl groups in this compound may enhance its lipophilicity and cellular uptake, potentially increasing its efficacy against tumor cells.
Antimicrobial Activity
Compounds similar to this compound have also been studied for their antimicrobial properties. The thiophene ring is known to contribute to the antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. In vitro studies have demonstrated that such compounds can exhibit activity against a range of bacteria and fungi.
Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroquinoxaline derivatives possess neuroprotective effects. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This property could make them candidates for the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various tetrahydroquinoxaline derivatives and found that certain modifications led to increased potency against breast cancer cell lines (MCF-7). The introduction of acetamido groups was particularly noted for enhancing anticancer activity.
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology assessed the antimicrobial properties of thiophene-containing compounds. Results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
- Neuroprotection : A study in Neuropharmacology investigated the neuroprotective effects of tetrahydroquinoxaline derivatives. It was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro.
Data Table: Summary of Biological Activities
| Biological Activity | Compound Structure | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Tetrahydroquinoxaline derivatives | Induction of apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Thiophene derivatives | Membrane disruption | Pharmaceutical Biology |
| Neuroprotective | Tetrahydroquinoxaline derivatives | Oxidative stress reduction | Neuropharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
